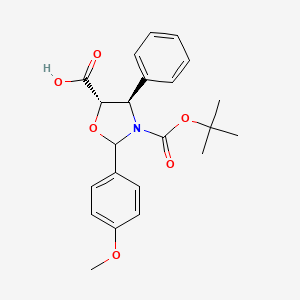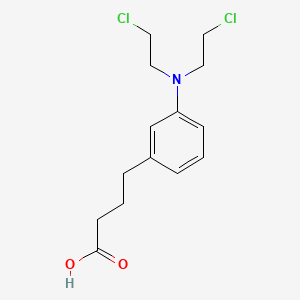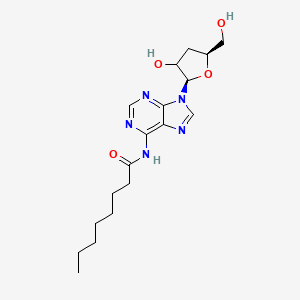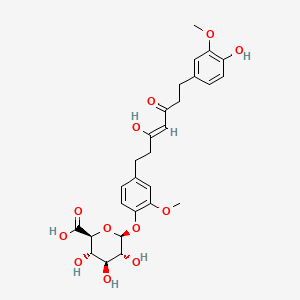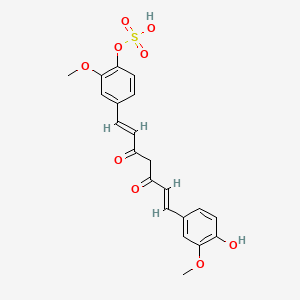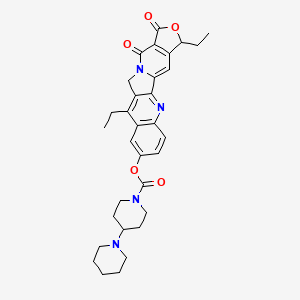
伊立替康内酯杂质
描述
Irinotecan Lactone Impurity: is a byproduct associated with the synthesis and degradation of irinotecan, a chemotherapeutic agent used primarily in the treatment of colorectal cancer. Irinotecan is a prodrug that is converted into its active metabolite, SN-38, which inhibits the enzyme topoisomerase I, leading to DNA damage and cell death in cancer cells . The lactone form of irinotecan is the active form, while the carboxylate form is inactive .
科学研究应用
Chemistry: Irinotecan lactone impurity is studied to understand the stability and degradation pathways of irinotecan. This knowledge helps in improving the synthesis and storage conditions of the drug .
Biology and Medicine: Research on irinotecan lactone impurity helps in understanding the pharmacokinetics and pharmacodynamics of irinotecan. It also aids in identifying potential side effects and toxicities associated with the impurity .
Industry: In the pharmaceutical industry, controlling the levels of irinotecan lactone impurity is crucial for ensuring the safety and efficacy of irinotecan formulations .
作用机制
Target of Action
The primary target of Irinotecan, from which the Irinotecan Lactone Impurity is derived, is topoisomerase I . This enzyme plays a crucial role in DNA replication by relaxing torsionally strained (supercoiled) DNA .
Mode of Action
Upon administration, Irinotecan is converted into its active metabolite, SN-38 , by carboxylesterases in the liver and gastrointestinal tract . Both Irinotecan and SN-38 inhibit DNA topoisomerase I, acting on the S and G2 phases of the cell cycle . They bind to the topoisomerase I-DNA complex and prevent the religation of the DNA strands, thereby interfering with DNA synthesis . This leads to the arrest of the cell cycle in the S-G2 phase and cancer cell death .
Pharmacokinetics
Irinotecan therapy is characterized by several dose-limiting toxicities and large interindividual pharmacokinetic variability . The clearance of Irinotecan is mainly biliary (66%) and independent of dose, estimated at 12–21 L/h/m2 . Conversion of Irinotecan lactone to carboxylate within the circulation is rapid, with an initial half-life of between 9 and 14 min, which results in a 50% reduction in Irinotecan lactone concentration after 2.5 h, compared with end of infusion .
Result of Action
The result of Irinotecan’s action is the arrest of the cell cycle in the S-G2 phase, leading to cancer cell death . The lactone forms of Irinotecan and SN-38 were transported mainly by a passive diffusion, whereas the carboxylate forms were absorbed as a result of an active transport mechanism .
Action Environment
Irinotecan metabolism is prone to environmental and genetic influences . Genetic variants in the DNA of these enzymes and transporters could predict a part of the drug-related toxicity and efficacy of treatment . Patient characteristics, lifestyle, and comedication also influence Irinotecan pharmacokinetics . Other factors, including dietary restriction, are currently being studied .
生化分析
Biochemical Properties
Irinotecan Lactone Impurity plays a crucial role in biochemical reactions. It is involved in the complex metabolism of irinotecan, a topoisomerase I inhibitor . The metabolism of irinotecan involves hydrolyzation by carboxylesterases to its active metabolite SN-38, which is 100- to 1000-fold more active compared with irinotecan itself .
Cellular Effects
The effects of Irinotecan Lactone Impurity on cells are primarily related to its role in the metabolism of irinotecan. The active metabolite SN-38, produced from irinotecan, has a significant impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Irinotecan Lactone Impurity is closely tied to its role in the metabolism of irinotecan. The conversion of irinotecan to its active metabolite SN-38 involves binding interactions with carboxylesterases, leading to enzyme activation and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Irinotecan Lactone Impurity over time in laboratory settings are complex and can involve changes in the product’s stability and degradation . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Irinotecan Lactone Impurity can vary with different dosages in animal models . High doses of irinotecan, from which Irinotecan Lactone Impurity is derived, can lead to toxic or adverse effects .
Metabolic Pathways
Irinotecan Lactone Impurity is involved in the metabolic pathways of irinotecan. This includes interactions with enzymes such as carboxylesterases, cytochrome P450 (CYP) 3A4, and uridine diphosphate glucuronosyltransferase (UGT) 1A .
Transport and Distribution
The transport and distribution of Irinotecan Lactone Impurity within cells and tissues are influenced by various factors. These include interactions with transporters and binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
Current knowledge suggests that it may be involved in specific targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of irinotecan involves the reaction of SN-38 with bipiperidyl-carbonyl chloride or phosgene to form irinotecan . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the formation of the desired product. The lactone impurity can form during these reactions due to incomplete conversion or side reactions.
Industrial Production Methods: Industrial production of irinotecan involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps to remove impurities, including the lactone impurity .
化学反应分析
Types of Reactions: Irinotecan lactone impurity undergoes several types of chemical reactions, including:
Hydrolysis: The lactone ring can hydrolyze to form the carboxylate form, especially under basic conditions.
Oxidation and Reduction: These reactions can occur under specific conditions, altering the chemical structure and activity of the compound.
Substitution: The lactone ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Typically involves water or aqueous solutions under acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products:
Hydrolysis: Formation of the carboxylate form.
Oxidation and Reduction: Formation of oxidized or reduced derivatives.
Substitution: Formation of substituted lactone derivatives.
相似化合物的比较
SN-38: The active metabolite of irinotecan with higher potency.
Topotecan: Another topoisomerase I inhibitor used in cancer treatment.
Camptothecin: The parent compound from which irinotecan is derived.
Uniqueness: Irinotecan lactone impurity is unique in its formation and presence as a byproduct in irinotecan formulations. Its presence can affect the overall efficacy and safety of the drug, making its control and study important in pharmaceutical development .
属性
IUPAC Name |
(5,13-diethyl-7,9-dioxo-6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),2,4(8),12,14(19),15,17-heptaen-16-yl) 4-piperidin-1-ylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N4O5/c1-3-21-22-16-20(40-32(39)35-14-10-19(11-15-35)34-12-6-5-7-13-34)8-9-25(22)33-29-24(21)18-36-26(29)17-23-27(4-2)41-31(38)28(23)30(36)37/h8-9,16-17,19,27H,3-7,10-15,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKLBQKGQFVIOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2=C(C(=O)N3CC4=C(C5=C(C=CC(=C5)OC(=O)N6CCC(CC6)N7CCCCC7)N=C4C3=C2)CC)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20729786 | |
| Record name | 3,10-Diethyl-1,13-dioxo-11,13-dihydro-1H,3H-furo[3',4':6,7]indolizino[1,2-b]quinolin-8-yl [1,4'-bipiperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20729786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143490-53-3 | |
| Record name | 3,10-Diethyl-1,13-dioxo-11,13-dihydro-1H,3H-furo[3',4':6,7]indolizino[1,2-b]quinolin-8-yl [1,4'-bipiperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20729786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


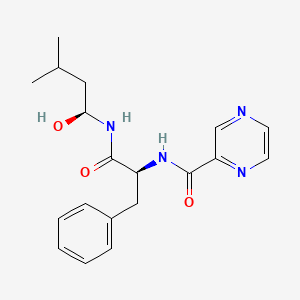
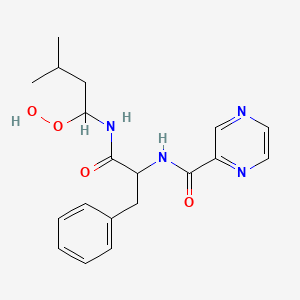
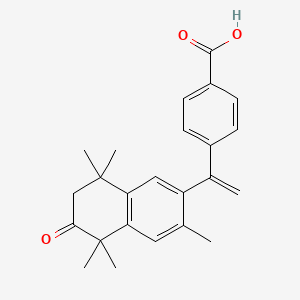
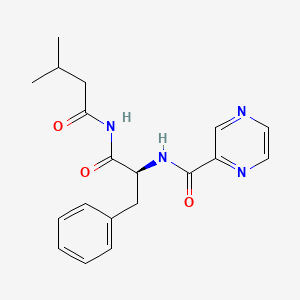
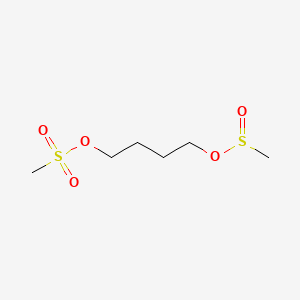

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-15-[(2S,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B601050.png)
